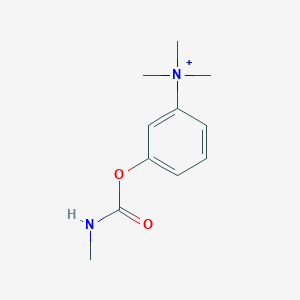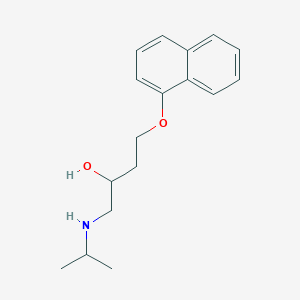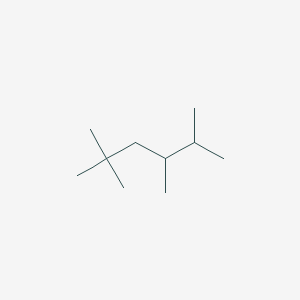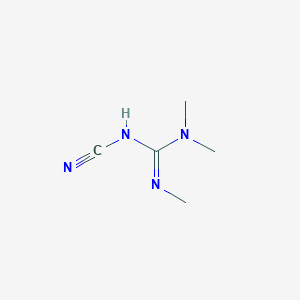
Quillifoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quillifoline is a natural alkaloid that is found in various plants, including the Quillaja saponaria tree. It has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Quillifoline has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. In
Mécanisme D'action
The mechanism of action of quillifoline is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases, which are enzymes that play a key role in the process of programmed cell death. Quillifoline has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Quillifoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in the growth and proliferation of cancer cells. Quillifoline has also been found to induce the expression of certain genes that are involved in the process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using quillifoline in lab experiments is that it is a natural compound, which makes it less toxic and more environmentally friendly than synthetic compounds. However, one of the limitations of using quillifoline in lab experiments is that it is a relatively new compound, and more research needs to be done to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for the research on quillifoline. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other drugs or therapies. Another direction is to explore its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research needs to be done to fully understand the mechanism of action of quillifoline and its effects on the human body.
Méthodes De Synthèse
Quillifoline can be synthesized from the bark of the Quillaja saponaria tree. The bark is first extracted with a solvent to obtain a crude extract, which is then purified using various chromatographic techniques. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Quillifoline has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Quillifoline has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer treatments.
Propriétés
Numéro CAS |
15301-89-0 |
|---|---|
Nom du produit |
Quillifoline |
Formule moléculaire |
C21H24ClNO2 |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C21H24ClNO2/c1-24-20-12-16-8-10-23-9-7-15(14-3-5-17(22)6-4-14)11-19(23)18(16)13-21(20)25-2/h3-6,12-13,15,19H,7-11H2,1-2H3 |
Clé InChI |
GMZAHGCTRHHQKR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=C(C=C4)Cl)OC |
SMILES canonique |
COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=C(C=C4)Cl)OC |
Synonymes |
Quillifoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)






![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)